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Compound of Interest

6-Bromopyrazolo[1,5-ajpyrimidine-
Compound Name:
2-carboxylic acid

Cat. No.: B187127

An In-Depth Technical Guide to the Theoretical Properties of 6-Bromopyrazolo[1,5-
a]pyrimidine-2-carboxylic acid

Introduction: The Prominence of the Pyrazolo[1,5-
a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a fused N-heterocyclic system recognized in medicinal
chemistry as a "privileged scaffold."[1][2] Its rigid, planar structure and versatile synthetic
accessibility have made it a cornerstone in the development of a wide array of therapeutic
agents.[2] Derivatives of this scaffold have demonstrated significant pharmacological activities,
including anticancer, anxiolytic, anti-inflammatory, and kinase inhibitory effects.[2][3][4] The
hypnotic drug Zaleplon and the anxiolytic Ocinaplon are prominent examples of
pharmaceuticals built upon this core.[3][4]

This guide focuses on a specific, functionalized derivative: 6-Bromopyrazolo[1,5-
a]pyrimidine-2-carboxylic acid. The strategic placement of a bromine atom and a carboxylic
acid group on this privileged core creates a molecule of significant interest. These functional
groups serve as versatile synthetic handles, enabling chemists to generate extensive libraries
of novel compounds for drug discovery and material science applications.

This document provides a comprehensive analysis of the theoretical and computationally
predicted properties of this molecule, offering a foundational resource for researchers,
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medicinal chemists, and drug development professionals aiming to leverage its unique
chemical architecture.

Part 1: Core Molecular Identity and Physicochemical
Profile

Understanding the fundamental physicochemical properties of a compound is the first step in
assessing its potential as a drug candidate or advanced intermediate. These parameters,
predicted through computational algorithms, provide critical insights into a molecule's likely
behavior in biological systems, influencing everything from solubility and permeability to
metabolic stability.

The core identifiers for 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid are established
as follows:

o |[UPAC Name: 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid[5]

e CAS Number: 300717-72-0[5]

¢ Molecular Formula: C7H4BrN3O2[5]

e SMILES: C1=C2N=CC(=CN2N=C1C(=0)0)BI[5][6]

e InChl Key: WDICXYMIEJAABR-UHFFFAOY SA-N[5][6]

A summary of its key computed physicochemical properties is presented below.

Table 1. Computed Physicochemical Properties
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Significance in Drug
Property Value .
Discovery
Affects diffusion and
transport across
Molecular Weight 242.03 g/mol [5] membranes. Compliant
with Lipinski's Rule of Five

(<500 Da).

_ _ Essential for accurate mass
Monoisotopic Mass 240.94869 Da[5] )
spectrometry analysis.

A measure of lipophilicity. A

value around 1 suggests a
XLogP3 0.9[5] good balance between

aqueous solubility and lipid

membrane permeability.

Predicts drug transport
Topological Polar Surface Area 67.5 A2[5] properties. ATPSA < 140 A2 is
(TPSA) ' generally associated with good

cell permeability.

The carboxylic acid -OH group.
Hydrogen Bond Donor Count 1[5] Influences solubility and

receptor binding.

The three nitrogen atoms and
Hydrogen Bond Acceptor 4[5] the carbonyl oxygen. Key for
Count molecular interactions and

solubility.

| Rotatable Bond Count | 1[5] | The C-C bond between the ring and the carboxylic acid. Low
rotational freedom contributes to conformational rigidity, which can improve binding affinity. |

These properties collectively suggest that 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic
acid possesses a drug-like profile, making it an excellent starting point for further chemical
exploration.
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Part 2: Computational Workflow and Predicted
Analytical Data

Computational chemistry provides powerful tools for predicting molecular properties before a

compound is ever synthesized, saving significant time and resources. Techniques like Density
Functional Theory (DFT) are routinely used to calculate electronic properties, which govern a
molecule's reactivity and spectroscopic behavior.[7]

Workflow for Theoretical Property Prediction

The process of generating theoretical data typically follows a structured workflow. First, the 2D
structure of the molecule is drawn and converted into a 3D model. This model then undergoes
energy minimization to find its most stable conformation. Finally, various computational
methods (e.g., DFT, TD-DFT) are applied to calculate properties like electronic structure,
spectroscopic data, and reactivity indices.[7][8]
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Workflow for computational property prediction.

Predicted Spectroscopic and Analytical Data

Based on its structure, the following spectroscopic signatures can be theoretically predicted:

Table 2: Predicted Analytical Signatures
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Technique Predicted Observations

Monoisotopic Mass: 240.94869 Da.
[5]Common Adducts: Expected ions would
include [M+H]* (m/z 241.956), [M-H]~ (m/z
Mass Spectrometry (MS) 239.941), and [M+Na]* (m/z 263.938).[6]
The characteristic isotopic pattern of
bromine (*°*Br/3'Br in an approx. 1:1 ratio)
would result in a distinctive M/IM+2 signal

pair.

Aromatic Protons: Three distinct signals are
expected in the aromatic region (typically & 7.0-
9.0 ppm) corresponding to the protons at the

1H NMR Spectroscopy C3, C5, and C7 positions of the fused ring
system. Carboxylic Acid Proton: A broad singlet,
typically downfield (>10 ppm), corresponding to
the acidic proton of the COOH group.

Seven distinct carbon signals are expected. The
signal for the carboxylic carbon (C=0) would be

13C NMR Spectroscopy the most downfield, while the other six signals
would correspond to the carbons of the

pyrazolo[1,5-a]pyrimidine ring.

| Infrared (IR) Spectroscopy | O-H Stretch: A broad absorption band around 2500-3300 cm~1
characteristic of the carboxylic acid hydroxyl group. C=0 Stretch: A strong, sharp absorption
band around 1700-1725 cm~1 for the carbonyl group. C=N and C=C Stretches: Multiple bands
in the 1500-1650 cm~1* region corresponding to the aromatic ring vibrations. |

Part 3: Synthetic Utility and Potential for
Derivatization

The true value of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid lies in its potential as
a versatile building block. The synthesis of the core pyrazolo[1,5-a]pyrimidine scaffold is well-
established, typically involving the cyclocondensation of 3-aminopyrazoles with various 1,3-
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biselectrophilic compounds.[1][2] The bromine and carboxylic acid functionalities of the title
compound open up numerous avenues for post-synthesis modification.

e The 6-Bromo Position: The C-Br bond is a prime site for transition metal-catalyzed cross-
coupling reactions. This allows for the introduction of a wide variety of substituents (aryl,
heteroaryl, alkyl, etc.) via reactions such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig
amination. This is a powerful strategy for fine-tuning the steric and electronic properties of
the molecule to optimize binding to a biological target.[2]

e The 2-Carboxylic Acid Position: The carboxylic acid is readily converted into other functional
groups. It can be transformed into esters, amides, or acid chlorides. Amide coupling, in
particular, is a cornerstone of medicinal chemistry, allowing for the exploration of vast
chemical space by introducing diverse amine-containing fragments.

6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid

COOH

Amide Coupling Esterification i ling Buchwald-Hartwig
(R'-NHz) (R'-OH) (R-B(OH)p) (R-NHz)

Amide Ester Amine
(R-CONH-R") (R-COOR)) Substituent

Click to download full resolution via product page

Aryl/Heteroaryl
Substituent

Potential synthetic derivatization pathways.

Part 4: Predicted Pharmacokinetics and Safety
Profile

In modern drug discovery, in silico prediction of ADME (Absorption, Distribution, Metabolism,
and Excretion) and toxicity is crucial for identifying promising candidates and flagging potential
liabilities early.[9][10] While specific experimental data for this compound is not available,
predictions can be made based on its structure and data from similar pyrazolopyrimidine
derivatives.

Table 3: Predicted ADME and Safety Profile

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8125733/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11795850/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11795850/
https://www.benchchem.com/product/b187127?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC10928850/
https://www.mdpi.com/1420-3049/25/6/1431
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b187127?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Parameter Prediction/Information Rationale/Source

The molecule's
compliance with Lipinski's
rules (low MW, balanced
LogP, low H-bond

Gastrointestinal (Gl) High donor/acceptor counts)

Absorption suggests good passive
absorption. Similar
pyrazolopyrimidines show
high predicted Gl

absorption.[10]

The polar carboxylic acid
Blood-Brain Barrier (BBB) Uniikel group and a TPSA of 67.5 A2
nlike
Permeation Y generally hinder passive

diffusion across the BBB.

Fused heterocyclic systems
can interact with cytochrome
P450 (CYP) enzymes. The
Metabolism Potential for CYP Inhibition potential for inhibition of major
isoforms (e.g., CYP1A2,
CYP2C9, CYP3A4) should be

evaluated experimentally.[10]

| Toxicity (GHS) | Warning:- H302: Harmful if swallowed- H315: Causes skin irritation- H319:
Causes serious eye irritation- H335: May cause respiratory irritation | These hazard statements
are based on data from suppliers and public databases, reflecting the expected profile for a
reactive organic acid with a halogen.[5][11] |

Conclusion

6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a molecule with significant
theoretical potential. Its physicochemical properties are well within the accepted ranges for
drug-like molecules. Computationally, its structure is amenable to detailed analysis, allowing for
the prediction of its spectroscopic and electronic characteristics. Most importantly, the presence
of two distinct and synthetically versatile functional handles—the 6-bromo group and the 2-
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carboxylic acid—positions this compound as an exceptionally valuable building block for the
construction of novel, complex molecules. For researchers in drug discovery and materials
science, this molecule represents a strategic starting point for developing new chemical entities
with tailored properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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